Toddacoumaquinone

説明

The exact mass of the compound Toddacoumaquinone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Naphthoquinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Toddacoumaquinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Toddacoumaquinone including the price, delivery time, and more detailed information at info@benchchem.com.

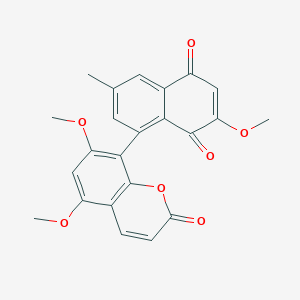

Structure

3D Structure

特性

IUPAC Name |

8-(5,7-dimethoxy-2-oxochromen-8-yl)-2-methoxy-6-methylnaphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O7/c1-11-7-13-15(24)9-18(29-4)22(26)20(13)14(8-11)21-17(28-3)10-16(27-2)12-5-6-19(25)30-23(12)21/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQTLGMZYHSFVGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)C=C(C2=O)OC)C3=C(C=C(C4=C3OC(=O)C=C4)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Discovery and Isolation of Toddacoumaquinone from Toddalia asiatica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toddacoumaquinone, a unique coumarin-naphthoquinone dimer, stands as a notable secondary metabolite isolated from Toddalia asiatica (L.) Lam., a plant with a rich history in traditional medicine. This technical guide provides an in-depth overview of the discovery and isolation of toddacoumaquinone, presenting a compilation of experimental protocols, quantitative data, and a proposed workflow for its purification. While specific research on the direct signaling pathways of toddacoumaquinone is limited, this paper also explores the known biological activities of related compounds from Toddalia asiatica to provide context for its potential pharmacological significance.

Introduction

Toddalia asiatica (L.) Lam., belonging to the Rutaceae family, is a climbing shrub found in tropical and subtropical regions of Asia and Africa.[1][2] Traditionally, various parts of the plant, particularly the root bark, have been used to treat a wide range of ailments, including malaria, fever, and inflammation.[1][2] Phytochemical investigations of this plant have revealed a diverse array of secondary metabolites, primarily coumarins and alkaloids, which are believed to be responsible for its therapeutic properties.[3][4][5]

Among the numerous compounds isolated from Toddalia asiatica, toddacoumaquinone is a structurally intriguing molecule, characterized by its unique coumarin-naphthoquinone dimeric structure.[1] Its discovery has been a significant contribution to the field of natural product chemistry. This guide aims to provide a comprehensive technical resource on the discovery, isolation, and characterization of toddacoumaquinone.

Discovery

Toddacoumaquinone was first reported as a novel natural product isolated from the root bark of Toddalia asiatica by a team of Japanese researchers led by Hisashi Ishii in the early 1990s. The structural elucidation of this unique coumarin-naphthoquinone dimer was published in 1992, marking a significant finding in the study of this medicinal plant.[1] The discovery was part of a broader investigation into the chemical constituents of Toddalia asiatica, which led to the isolation and characterization of numerous other coumarins and alkaloids from the plant.

Experimental Protocols

While the definitive, step-by-step protocol for the isolation of toddacoumaquinone is detailed in the primary literature, this section outlines a comprehensive methodology based on the general procedures reported for the separation of constituents from the root bark of Toddalia asiatica.

Plant Material Collection and Preparation

-

Plant Material: The root bark of Toddalia asiatica (L.) Lam. is the primary source for the isolation of toddacoumaquinone.

-

Preparation: The collected root bark is air-dried in the shade and then pulverized into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Solvent: Methanol (MeOH) is typically used for the initial extraction of a broad range of polar and semi-polar compounds from the plant material.

-

Procedure:

-

The powdered root bark is subjected to exhaustive extraction with methanol at room temperature.

-

The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning

The crude methanolic extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

The toddacoumaquinone, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.

Chromatographic Purification

The ethyl acetate fraction, containing a complex mixture of compounds, is further purified using various chromatographic techniques.

-

Column Chromatography (CC):

-

Stationary Phase: Silica gel is commonly used as the primary adsorbent.

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, chloroform, or acetone).

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.

-

-

Preparative Thin Layer Chromatography (pTLC):

-

For further purification of semi-pure fractions containing toddacoumaquinone, pTLC on silica gel plates with an appropriate solvent system can be utilized.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Final purification to obtain high-purity toddacoumaquinone is typically achieved using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.

-

Data Presentation

This section summarizes the key quantitative data associated with toddacoumaquinone.

| Parameter | Value/Description | Reference |

| Molecular Formula | C₂₃H₁₈O₇ | [3][4] |

| Molecular Weight | 406.39 g/mol | [3][4] |

| Compound Type | Coumarin-Naphthoquinone Dimer | [1] |

| Plant Source | Toddalia asiatica (L.) Lam. | [1] |

| Plant Part | Root Bark | |

| Physical Appearance | Yellow crystalline solid |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of toddacoumaquinone from Toddalia asiatica.

Caption: General workflow for the isolation of toddacoumaquinone.

Signaling Pathway of a Related Compound

While the direct signaling pathways affected by toddacoumaquinone have not been extensively studied, research on a related coumarin from Toddalia asiatica, toddaculin, has shown inhibitory effects on osteoclast differentiation through key signaling pathways. The following diagram illustrates this process.

Caption: Inhibition of osteoclast differentiation by toddaculin.

Conclusion

Toddacoumaquinone represents a significant phytochemical discovery from Toddalia asiatica. This guide has synthesized the available information to provide a detailed overview of its discovery and a comprehensive, technically-oriented protocol for its isolation. While further research is required to elucidate the specific biological activities and mechanisms of action of toddacoumaquinone, the study of related compounds from the same plant suggests a potential for interesting pharmacological properties. The methodologies and data presented herein serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in exploring the therapeutic potential of this unique coumarin-naphthoquinone dimer.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Studies on the Chemical Constituents of Rutaceous Plants. LXVI. The Chemical Constituents of Toddalia asiatica (L.) LAM. (T. aculeata PERS.). (1). Chemical Constituents of the Root Bark [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Natural Source and Biosynthesis of Toddacoumaquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toddacoumaquinone is a naturally occurring dimeric-lactone, a novel coumarin-naphthoquinone dimer, that has garnered interest within the scientific community for its unique chemical structure and potential biological activities. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and physicochemical properties of Toddacoumaquinone, tailored for researchers, scientists, and professionals in drug development.

Natural Source

Toddacoumaquinone is a phytochemical primarily isolated from the plant species Toddalia asiatica (L.) Lam., a member of the Rutaceae family.[1][2][3] This plant, a woody liana, is found in various regions of Asia and Africa and has a history of use in traditional medicine. The roots of Toddalia asiatica are a particularly rich source of various secondary metabolites, including a diverse array of coumarins, and it is from this plant part that Toddacoumaquinone has been successfully isolated.[1]

Biosynthesis

The precise biosynthetic pathway of Toddacoumaquinone in Toddalia asiatica has not been fully elucidated. However, based on its chemical structure as a coumarin-naphthoquinone dimer, a plausible biosynthetic route can be proposed, likely involving a natural Diels-Alder reaction.

The biosynthesis is expected to proceed through the convergence of two major pathways: the phenylpropanoid pathway for the coumarin moiety and a polyketide or shikimate pathway for the naphthoquinone moiety.

Proposed Biosynthetic Pathway of Toddacoumaquinone

Caption: Proposed biosynthetic pathway of Toddacoumaquinone.

The coumarin precursor likely originates from the phenylpropanoid pathway, starting with phenylalanine, which undergoes a series of enzymatic transformations to form a prenylated coumarin derivative. This derivative is then further modified to generate a reactive diene. The naphthoquinone precursor is hypothesized to be formed via the shikimate pathway, leading to a dienophile that can participate in a cycloaddition reaction. The final and key step in the biosynthesis is proposed to be a natural Diels-Alder [4+2] cycloaddition reaction between the coumarin diene and the naphthoquinone dienophile, catalyzed by a putative Diels-Alderase enzyme, to form the unique dimeric structure of Toddacoumaquinone. The laboratory synthesis of Toddacoumaquinone has been achieved through a Diels-Alder reaction, lending support to this biosynthetic hypothesis.

Experimental Protocols

While a specific, detailed protocol for the large-scale isolation of Toddacoumaquinone is not widely available, a general procedure can be outlined based on the isolation of other coumarins from Toddalia asiatica.

General Isolation Procedure

Caption: General workflow for the isolation of Toddacoumaquinone.

-

Extraction: The dried and powdered root material of Toddalia asiatica is subjected to exhaustive extraction using a suitable organic solvent, such as methanol or ethanol, through maceration or Soxhlet extraction.

-

Concentration and Partitioning: The crude extract is concentrated under reduced pressure, and the resulting residue is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to fractionate the compounds based on their polarity.

-

Chromatographic Separation: The ethyl acetate fraction, which is likely to contain Toddacoumaquinone, is subjected to column chromatography on silica gel.

-

Gradient Elution: The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate with increasing polarity, to separate the different components.

-

Purification: Fractions containing Toddacoumaquinone, as identified by thin-layer chromatography (TLC), are pooled and further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

Physicochemical and Spectroscopic Data

The structural elucidation of Toddacoumaquinone was achieved through various spectroscopic techniques.

| Property | Data |

| Molecular Formula | C₂₅H₂₄O₇ |

| Molecular Weight | 436.45 g/mol |

| Appearance | Yellow needles |

| ¹H NMR | Data not fully available in searched literature. |

| ¹³C NMR | Data not fully available in searched literature. |

| Mass Spectrometry | Data not fully available in searched literature. |

| IR Spectroscopy | Data not fully available in searched literature. |

Note: Comprehensive, publicly available spectroscopic data for Toddacoumaquinone is limited. Researchers are advised to consult specialized databases or the primary literature for detailed spectral assignments.

Biological Activity

Toddacoumaquinone has been investigated for its biological activities, with a notable focus on its potential role in neurodegenerative diseases.

| Activity | Assay | Result (IC₅₀) |

| Anti-Alzheimer's Disease | AChE-induced Aβ₁₋₄₂ aggregation inhibition | 72 μM[1] |

| Antiviral | Weak activity against HSV-1 and HSV-2 | EC₅₀ = 10 µg/ml |

Among nine coumarins tested from Toddalia asiatica, Toddacoumaquinone exhibited the most potent inhibitory activity against acetylcholineesterase (AChE)-induced amyloid-beta (Aβ) aggregation, with an IC₅₀ value of 72 μM.[1] This suggests that Toddacoumaquinone may have potential as a multifunctional agent for Alzheimer's disease. Additionally, it has shown weak antiviral activity against Herpes Simplex Virus 1 and 2.

Conclusion

Toddacoumaquinone stands out as a unique natural product with a complex chemical structure and promising biological activities. Its natural origin in Toddalia asiatica and its plausible biosynthesis via a Diels-Alder reaction offer exciting avenues for further research in phytochemistry and enzymology. The development of efficient isolation protocols and a more in-depth investigation of its pharmacological properties are crucial next steps in unlocking the full therapeutic potential of this intriguing molecule. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the fields of natural product chemistry and drug discovery.

References

The Structural Elucidation of Toddacoumaquinone: A Spectroscopic Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of toddacoumaquinone, a unique natural product. The information presented herein is based on established spectroscopic techniques and logical deductive reasoning integral to the field of natural product chemistry. While the primary literature containing the specific quantitative data for toddacoumaquinone, a 1992 publication by Ishii and colleagues in the Chemical & Pharmaceutical Bulletin, is not publicly accessible, this guide outlines the methodologies and analytical logic that would have been employed for its structural determination.

Isolation of Toddacoumaquinone

Toddacoumaquinone is a naturally occurring compound isolated from the plant Toddalia asiatica (L.) Lam. (family Rutaceae). The general protocol for the isolation of such a compound from a plant source typically involves the following steps:

Experimental Protocol: Isolation and Purification

-

Extraction: Dried and powdered plant material (e.g., root bark) is subjected to solvent extraction. This is often a sequential process starting with nonpolar solvents (e.g., hexane, dichloromethane) to remove lipids and other nonpolar constituents, followed by extraction with more polar solvents like ethyl acetate, methanol, or ethanol to isolate a broader range of compounds.

-

Fractionation: The crude extract is then fractionated using techniques such as column chromatography over silica gel or Sephadex. A gradient of solvents with increasing polarity is typically used to elute fractions of varying composition.

-

Purification: Fractions containing the compound of interest, as identified by thin-layer chromatography (TLC), are further purified using repeated column chromatography or more advanced techniques like preparative high-performance liquid chromatography (HPLC) to yield the pure toddacoumaquinone.

Structure Elucidation Workflow

The determination of a novel chemical structure like that of toddacoumaquinone relies on a synergistic application of various spectroscopic techniques. The logical flow of this process is visualized in the diagram below.

Caption: Logical workflow for the structure elucidation of a natural product.

Spectroscopic Data Analysis

The definitive structural assignment of toddacoumaquinone would have been achieved through the combined interpretation of data from mass spectrometry, UV-Vis spectroscopy, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Experimental Protocol: Mass Spectrometry

High-resolution mass spectrometry (HRMS), likely using techniques such as electron ionization (EI) or electrospray ionization (ESI), would have been employed to determine the accurate mass of the molecular ion.

Data Presentation: Mass Spectrometry

| Parameter | Value | Interpretation |

| Molecular Ion (M+) | Data not publicly available | Provides the molecular weight of the compound. |

| High-Resolution MS | Data not publicly available | Allows for the determination of the molecular formula. |

| Key Fragments | Data not publicly available | Indicates the presence of specific substructures. |

The fragmentation pattern in the mass spectrum would provide clues to the different structural motifs within the molecule, such as the coumarin and naphthoquinone moieties.

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to identify the presence of chromophores and conjugated systems within a molecule.

Experimental Protocol: UV-Vis Spectroscopy

The UV-Vis spectrum of toddacoumaquinone would have been recorded in a suitable solvent, such as methanol or ethanol, over a wavelength range of approximately 200-800 nm.

Data Presentation: UV-Vis Spectroscopy

| Solvent | λmax (nm) | Interpretation |

| e.g., Methanol | Data not publicly available | The absorption maxima would be indicative of the extended π-systems of the coumarin and naphthoquinone rings. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

The IR spectrum would have been obtained using a potassium bromide (KBr) pellet or as a thin film.

Data Presentation: IR Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1720-1740 | Strong | C=O stretch (lactone in coumarin) |

| ~1650-1690 | Strong | C=O stretch (quinone) |

| ~1600, ~1450-1500 | Medium-Strong | C=C stretching in aromatic rings |

| ~1000-1300 | Medium-Strong | C-O stretching |

The presence of strong carbonyl absorptions would confirm the lactone and quinone functionalities. Aromatic C-H and C=C stretching vibrations would also be expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the carbon-hydrogen framework.

Experimental Protocol: NMR Spectroscopy

¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HMQC/HSQC, HMBC) would have been performed in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Data Presentation: ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Data not publicly available |

The ¹H NMR spectrum would reveal the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling.

Data Presentation: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| Data not publicly available |

The ¹³C NMR spectrum would indicate the number of unique carbon atoms in the molecule. The chemical shifts would differentiate between sp², sp³, carbonyl, and aromatic carbons.

2D NMR experiments would be crucial for connecting the proton and carbon signals, allowing for the complete assembly of the molecular structure of toddacoumaquinone.

Conclusion

The structure elucidation of toddacoumaquinone is a classic example of the application of spectroscopic methods in natural product chemistry. Through a systematic process of isolation, purification, and comprehensive spectroscopic analysis, the unique dimeric structure, a combination of a coumarin and a naphthoquinone, would have been determined. While the specific quantitative data remains within the primary scientific literature, the methodologies and logical framework outlined in this guide provide a thorough understanding of the scientific process involved in revealing the chemical architecture of such a complex natural product.

An In-depth Technical Guide to Toddacoumaquinone: Chemical Properties, Physical Constants, and Biological Activities

This technical guide provides a comprehensive overview of the chemical properties, physical constants, and known biological activities of Toddacoumaquinone, a naturally occurring coumarin-naphthoquinone dimer. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Properties and Physical Constants

Toddacoumaquinone, with the chemical formula C₂₃H₁₈O₇, is classified as a member of the naphthoquinones and coumarins.[1] It is a unique dimeric compound isolated from the plant Toddalia asiatica.

Table 1: Chemical and Physical Properties of Toddacoumaquinone

| Property | Value | Source |

| IUPAC Name | 8-(5,7-dimethoxy-2-oxo-2H-chromen-8-yl)-2-methoxy-6-methyl-1,4-dihydronaphthalene-1,4-dione | [1] |

| CAS Number | 142878-03-3 | [2] |

| Chemical Formula | C₂₃H₁₈O₇ | [1] |

| Average Molecular Weight | 406.39 g/mol | [1] |

| Monoisotopic Molecular Weight | 406.10525292 g/mol | [1] |

| Melting Point | 278-281 °C | [2] |

| Boiling Point (Predicted) | 675.4±55.0 °C | [2] |

| Density (Predicted) | 1.39±0.1 g/cm³ | [2] |

| Water Solubility (Predicted) | 0.003 g/L | [1] |

| logP (Predicted) | 2.87 | [1] |

| pKa (Strongest Acidic, Predicted) | 12.09 | [1] |

| pKa (Strongest Basic, Predicted) | -4.4 | [1] |

Note: Some physical properties are predicted values from computational models and should be confirmed experimentally.

Spectroscopic Data

-

¹H NMR: Signals corresponding to aromatic protons, methoxy groups, methyl group, and protons of the coumarin and naphthoquinone ring systems.

-

¹³C NMR: Resonances for carbonyl carbons, aromatic carbons, and carbons of the methoxy and methyl groups.

-

IR Spectroscopy: Characteristic absorption bands for carbonyl groups (C=O), aromatic rings (C=C), and ether linkages (C-O).

-

UV-Vis Spectroscopy: Absorption maxima are expected in the UV-visible region, characteristic of the conjugated systems of the coumarin and naphthoquinone moieties.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed, along with fragmentation patterns corresponding to the loss of substituents like methoxy and carbonyl groups.

Experimental Protocols

Synthesis of Toddacoumaquinone

Toddacoumaquinone has been synthesized via a Diels-Alder reaction.[3] The general protocol involves the reaction of 8-(1-acetoxy-3-methyl-1,3-butadienyl)-5,7-dimethoxycoumarin with 2-methoxy-1,4-benzoquinone.[3]

Detailed Methodology (General Protocol):

-

Preparation of Dienophile: 2-methoxy-1,4-benzoquinone is prepared or obtained commercially.

-

Preparation of Diene: 8-(1-acetoxy-3-methyl-1,3-butadienyl)-5,7-dimethoxycoumarin is synthesized according to literature procedures.

-

Diels-Alder Reaction: The diene and dienophile are dissolved in a suitable aprotic solvent (e.g., toluene or xylene). The reaction mixture is heated under reflux for several hours to days, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure Toddacoumaquinone.

-

Characterization: The structure of the synthesized Toddacoumaquinone is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and by comparing its melting point with the reported value.

Isolation from Toddalia asiatica

Toddacoumaquinone is a natural product isolated from the plant Toddalia asiatica. A general procedure for the isolation of compounds from plant material is as follows:

Detailed Methodology (General Protocol):

-

Plant Material Collection and Preparation: The roots or other relevant parts of Toddalia asiatica are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to sequential extraction with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and methanol, using a Soxhlet apparatus or maceration.

-

Fractionation: The crude extracts are concentrated under reduced pressure. The extract showing the desired biological activity or containing compounds of interest (as determined by preliminary screening like TLC) is selected for further fractionation. This is typically done using column chromatography over silica gel or Sephadex LH-20.

-

Isolation and Purification: Fractions are collected and analyzed by TLC. Fractions containing the target compound are combined and subjected to further purification steps, which may include preparative TLC or high-performance liquid chromatography (HPLC) to yield pure Toddacoumaquinone.

-

Structure Elucidation: The structure of the isolated compound is determined using spectroscopic techniques (¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry).

Antiviral Activity Assay

Toddacoumaquinone has shown weak antiviral activity against Herpes Simplex Virus 1 (HSV-1) and Herpes Simplex Virus 2 (HSV-2).[3] A common method to assess antiviral activity is the plaque reduction assay.

Detailed Methodology (General Protocol):

-

Cell Culture: A suitable host cell line (e.g., Vero cells for HSV) is cultured in appropriate media and seeded in multi-well plates to form a confluent monolayer.

-

Virus Inoculation: The cell monolayers are infected with a known titer of the virus.

-

Compound Treatment: After a brief incubation period to allow for viral adsorption, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of Toddacoumaquinone. A positive control (known antiviral drug) and a negative control (vehicle) are included.

-

Plaque Formation: The plates are incubated for a period sufficient for viral plaques (zones of cell death) to develop.

-

Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

-

Data Analysis: The concentration of Toddacoumaquinone that reduces the number of plaques by 50% (EC₅₀) compared to the virus control is calculated to determine its antiviral potency. A cytotoxicity assay is also performed in parallel to ensure that the observed antiviral effect is not due to general cell toxicity.

Signaling Pathways and Mechanisms of Action (Hypothetical)

Direct experimental evidence detailing the specific signaling pathways modulated by Toddacoumaquinone is currently lacking in the scientific literature. However, based on the known activities of other coumarin-naphthoquinone hybrids, a plausible mechanism of action is the inhibition of topoisomerase II.[2] Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. Its inhibition leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cells, such as cancer cells.

Below is a hypothetical signaling pathway illustrating the potential mechanism of action of Toddacoumaquinone as a topoisomerase II inhibitor.

Caption: Hypothetical signaling pathway of Toddacoumaquinone as a Topoisomerase II inhibitor.

Experimental and Drug Discovery Workflow

The process of identifying and developing a natural product like Toddacoumaquinone into a potential therapeutic agent involves a multi-step workflow, from initial discovery to preclinical evaluation.

Caption: General workflow for natural product drug discovery and development.

References

Toddacoumaquinone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toddacoumaquinone, a naturally occurring coumarin-naphthoquinone dimer isolated from the plant Toddalia asiatica, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of Toddacoumaquinone, including its chemical identity, key biological activities with associated quantitative data, detailed experimental protocols for its synthesis and bioactivity assessment, and an exploration of its potential mechanism of action through relevant signaling pathways.

Chemical and Physical Properties

Toddacoumaquinone is identified by the following chemical and physical properties.

| Property | Value | Citation(s) |

| CAS Number | 142878-03-3 | [1][2] |

| Molecular Formula | C23H18O7 | [1][3] |

| Molecular Weight | 406.38 g/mol | [1] |

| IUPAC Name | 8-(5,7-dimethoxy-2-oxo-2H-chromen-8-yl)-2-methoxy-6-methyl-1,4-dihydronaphthalene-1,4-dione | [3] |

| Melting Point | 278-281 °C | [1] |

| Boiling Point | 675.4±55.0 °C (Predicted) | [1] |

| Class | Naphthoquinone, Coumarin | [3] |

Biological Activity

Toddacoumaquinone has demonstrated notable biological activities in preclinical studies, suggesting its potential as a lead compound in drug discovery.

Anti-Alzheimer's Disease Potential

Toddacoumaquinone has been shown to inhibit the acetylcholinesterase (AChE)-induced aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.

| Activity | IC50 | Citation(s) |

| Inhibition of AChE-induced Aβ(1-42) aggregation | 72 µM | [4] |

Antiviral Activity

The compound has also been evaluated for its antiviral properties, showing weak activity against Herpes Simplex Virus types 1 and 2.

| Virus | EC50 (µg/mL) | Citation(s) |

| HSV-1 | 10 | [5] |

| HSV-2 | 10 | [5] |

Experimental Protocols

Synthesis of Toddacoumaquinone

The synthesis of Toddacoumaquinone can be achieved via a Diels-Alder reaction. The general workflow for such a synthesis is outlined below.

Methodology:

-

Reactant Preparation: Prepare solutions of 8-(1-acetoxy-3-methyl-1,3-butadienyl)-5,7-dimethoxycoumarin and 2-methoxy-1,4-benzoquinone in a suitable organic solvent.

-

Diels-Alder Reaction: Mix the reactants and heat under reflux for a specified period to facilitate the cycloaddition reaction.

-

Purification: After the reaction is complete, concentrate the mixture and purify the crude product using column chromatography on silica gel with an appropriate eluent system to isolate Toddacoumaquinone.

-

Characterization: Confirm the structure and purity of the synthesized Toddacoumaquinone using spectroscopic methods such as NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy.

Acetylcholinesterase-Induced Aβ Aggregation Assay

This assay is used to determine the inhibitory effect of Toddacoumaquinone on Aβ peptide aggregation promoted by AChE.

Materials:

-

Human Aβ(1-42) peptide

-

Acetylcholinesterase (AChE) from electric eel

-

Thioflavin T (ThT)

-

Phosphate buffer

-

96-well microplates

-

Fluorometric microplate reader

Procedure:

-

Preparation of Aβ: Dissolve Aβ(1-42) peptide in a suitable solvent to prepare a stock solution.

-

Assay Mixture: In a 96-well plate, combine the Aβ(1-42) solution, AChE, and various concentrations of Toddacoumaquinone in a phosphate buffer.

-

Incubation: Incubate the plate at 37°C with continuous gentle shaking to promote aggregation.

-

Thioflavin T Staining: At specified time points, add Thioflavin T solution to each well.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for ThT (e.g., ~440 nm and ~485 nm, respectively).

-

Data Analysis: Plot the fluorescence intensity against the concentration of Toddacoumaquinone to determine the IC50 value.

Plaque Reduction Assay for Antiviral Activity

This assay quantifies the ability of Toddacoumaquinone to inhibit the replication of viruses such as HSV-1 and HSV-2.

Materials:

-

Vero cells (or another susceptible cell line)

-

Herpes Simplex Virus (HSV-1 or HSV-2) stock

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Methylcellulose overlay medium

-

Crystal violet staining solution

-

Toddacoumaquinone stock solution

Procedure:

-

Cell Seeding: Seed Vero cells in multi-well plates and allow them to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with a known amount of virus for a defined adsorption period (e.g., 1 hour).

-

Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a methylcellulose-containing medium containing various concentrations of Toddacoumaquinone.

-

Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.

-

Plaque Visualization: After incubation, fix the cells and stain with crystal violet to visualize the viral plaques.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control to determine the EC50 value.

Potential Signaling Pathway Involvement

While direct studies on the signaling pathways modulated by Toddacoumaquinone are limited, its chemical structure as a naphthoquinone suggests a potential interaction with the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Other naphthoquinones have been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation, immunity, and cell survival.[6][7][8][9]

The inhibition of the NF-κB pathway by Toddacoumaquinone could potentially explain some of its observed biological activities, as this pathway is implicated in the progression of various diseases, including neurodegenerative disorders and viral infections. Further research is required to validate this proposed mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. p38 MAPK and NF-kappaB pathways are involved in naphtho[1,2-b] furan-4,5-dione induced anti-proliferation and apoptosis of human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,2-Naphthoquinone suppresses lipopolysaccharide-dependent activation of IKKβ/NF-κB/NO signaling: an alternative mechanism for the disturbance of inducible NO synthase-catalyzed NO formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plaquing of Herpes Simplex Viruses [jove.com]

- 6. In Vitro and In Silico Analysis of the Inhibitory Activity of EGCG-Stearate against Herpes Simplex Virus-2 [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Stable Complexes Involving Acetylcholinesterase and Amyloid-β Peptide Change the Biochemical Properties of the Enzyme and Increase the Neurotoxicity of Alzheimer’s Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins, a prominent class of benzopyrone secondary metabolites, are widely distributed in the plant kingdom and are renowned for their diverse and significant pharmacological activities. Among the vast array of natural sources, the genus Toddalia has emerged as a rich reservoir of unique coumarin derivatives. This in-depth technical guide focuses on Toddacoumaquinone, a distinctive coumarin-naphthoquinone dimer, and its related coumarins, primarily isolated from Toddalia asiatica. This document aims to provide a comprehensive literature review, summarizing the current knowledge on the chemical properties, biological activities, and underlying mechanisms of action of these compounds, thereby serving as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Properties and Synthesis

Toddacoumaquinone is a fascinating hybrid molecule, a dimer formed from a coumarin and a naphthoquinone moiety.[1] Its chemical formula is C₂₃H₁₈O₇.[1] This unique structural arrangement contributes to its distinct biological profile. Other notable coumarins isolated from Toddalia asiatica include phellopterin, isopimpinellin, toddalolactone, and toddaculin, each possessing a characteristic substitution pattern on the coumarin core.[1]

The synthesis of Toddacoumaquinone has been achieved through a Diels-Alder reaction, a powerful and elegant method in organic chemistry for the formation of six-membered rings.[2] This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile. While the general principle is established, a detailed, step-by-step protocol for the specific synthesis of Toddacoumaquinone remains a specialized area of organic synthesis.

Data Presentation: Biological Activities of Toddacoumaquinone and Related Coumarins

The biological activities of Toddacoumaquinone and its related coumarins from Toddalia asiatica have been investigated in various preclinical studies. The following tables summarize the key quantitative data available in the literature.

| Compound | Target/Assay | Activity Type | IC₅₀/EC₅₀ (µM) | Source |

| Toddacoumaquinone | Acetylcholinesterase (AChE) | Inhibition | - | [1] |

| AChE-induced Aβ Aggregation | Inhibition | 72 | [1] | |

| Herpes Simplex Virus-1 (HSV-1) | Antiviral | Weak activity reported | [3] | |

| Herpes Simplex Virus-2 (HSV-2) | Antiviral | Weak activity reported | [3] | |

| Phellopterin | Acetylcholinesterase (AChE) | Inhibition | 38 ± 3 | [1] |

| AChE-induced Aβ Aggregation | Inhibition | 97 ± 7 | [1] | |

| Self-induced Aβ Aggregation | Inhibition | 95 ± 3 | [1] | |

| Isopimpinellin | Acetylcholinesterase (AChE) | Inhibition | 41 ± 1 | [1] |

| AChE-induced Aβ Aggregation | Inhibition | > 500 | [1] | |

| Self-induced Aβ Aggregation | Inhibition | 125 ± 13 | [1] | |

| Toddalolactone | Acetylcholinesterase (AChE) | Inhibition | 49 ± 5 | [1] |

| AChE-induced Aβ Aggregation | Inhibition | 105 ± 8 | [1] | |

| Toddaculin | Nitric Oxide (NO) Production (LPS-induced) | Inhibition | - | |

| Aculeatin | Nitric Oxide (NO) Production (LPS-induced) | Inhibition | - |

Note: IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration) values are standard measures of a drug's potency. A lower value indicates a more potent compound. The absence of a value indicates that specific quantitative data was not found in the reviewed literature.

Experimental Protocols

This section provides a detailed overview of the methodologies for the key experiments cited in this review.

Acetylcholinesterase (AChE) Inhibition Assay

The inhibitory activity of coumarin derivatives against AChE is typically evaluated using a spectrophotometric method based on Ellman's reaction.

-

Preparation of Reagents:

-

Acetylcholinesterase (AChE) solution.

-

Acetylthiocholine iodide (ATCI) as the substrate.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

-

Phosphate buffer (pH 8.0).

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well microplate, add the phosphate buffer, test compound solution at various concentrations, and the AChE enzyme solution.

-

Incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C).

-

Initiate the reaction by adding the substrate (ATCI) and the chromogen (DTNB).

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

-

Measure the absorbance of the yellow product at a specific wavelength (e.g., 412 nm) over time using a microplate reader.

-

The rate of the reaction is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Amyloid Beta (Aβ) Aggregation Inhibition Assay

The ability of compounds to inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease, is often assessed using a Thioflavin T (ThT) fluorescence assay.

-

Preparation of Reagents:

-

Aβ peptide (e.g., Aβ₁₋₄₂) solution, pre-treated to ensure a monomeric state.

-

Thioflavin T (ThT) solution.

-

Phosphate buffer (pH 7.4).

-

Test compounds dissolved in a suitable solvent.

-

-

Assay Procedure:

-

In a 96-well microplate (typically black with a clear bottom), mix the Aβ peptide solution with the test compound at various concentrations.

-

For AChE-induced aggregation, acetylcholinesterase is also added to the mixture.

-

Incubate the plate at 37°C with continuous shaking to promote aggregation.

-

At regular intervals, or at the end of the incubation period, add the ThT solution to each well.

-

ThT exhibits enhanced fluorescence upon binding to amyloid fibrils.

-

Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm using a fluorescence microplate reader.

-

A decrease in fluorescence intensity in the presence of the test compound indicates inhibition of Aβ aggregation.

-

Calculate the percentage of inhibition and determine the IC₅₀ value as described for the AChE assay.

-

LPS-Induced Nitric Oxide (NO) Production Inhibition Assay

The anti-inflammatory potential of compounds can be evaluated by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Cell Culture and Treatment:

-

Culture RAW 264.7 macrophage cells in a suitable medium until they reach the desired confluence.

-

Seed the cells in 96-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

-

Stimulate the cells with LPS (a potent inflammatory agent) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

-

-

Measurement of Nitrite:

-

After the incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

NO is an unstable molecule and rapidly oxidizes to nitrite (NO₂⁻) in the culture medium.

-

The concentration of nitrite is measured using the Griess reagent system.

-

Mix the supernatant with the Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution).

-

The Griess reagent reacts with nitrite to form a purple azo compound.

-

Measure the absorbance of the colored product at ~540 nm using a microplate reader.

-

The amount of nitrite is proportional to the amount of NO produced by the cells.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the samples from the standard curve.

-

Determine the percentage of inhibition of NO production by the test compounds compared to the LPS-stimulated control without any inhibitor.

-

Calculate the IC₅₀ value.

-

It is also crucial to perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compounds.

-

Signaling Pathways and Mechanisms of Action

The therapeutic effects of Toddacoumaquinone and related coumarins are attributed to their modulation of specific cellular signaling pathways. While the precise mechanisms for Toddacoumaquinone are still under investigation, studies on structurally similar compounds provide valuable insights.

Anti-Alzheimer's Disease Mechanism

The potential of Toddacoumaquinone in combating Alzheimer's disease appears to be multi-faceted, primarily involving the inhibition of acetylcholinesterase (AChE) and the prevention of amyloid-beta (Aβ) plaque formation.

Anti-Alzheimer's Disease Mechanism of Toddacoumaquinone.

Anti-Inflammatory Signaling Pathway (Hypothesized for Toddacoumaquinone)

Based on the activity of the related coumarin, toddaculin, it is hypothesized that Toddacoumaquinone may exert its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of these inflammatory pathways.

Hypothesized Anti-Inflammatory Signaling Pathway of Toddacoumaquinone.

Experimental Workflow: From Plant to Bioactive Compound

The discovery and characterization of Toddacoumaquinone and related coumarins from Toddalia asiatica follow a systematic experimental workflow common in natural product drug discovery.

Experimental Workflow for the Discovery of Bioactive Coumarins.

Conclusion and Future Directions

Toddacoumaquinone and its related coumarins from Toddalia asiatica represent a promising group of natural products with significant therapeutic potential, particularly in the areas of neurodegenerative diseases and inflammation. The available data highlight their ability to interact with key biological targets, such as acetylcholinesterase and components of inflammatory signaling cascades.

However, further research is warranted to fully elucidate the therapeutic utility of these compounds. Key areas for future investigation include:

-

Comprehensive Biological Profiling: A broader screening of Toddacoumaquinone against a wider range of biological targets is needed to uncover its full pharmacological profile.

-

Mechanism of Action Studies: Detailed molecular studies are required to precisely define the signaling pathways modulated by Toddacoumaquinone and to identify its direct molecular targets.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of Toddacoumaquinone.

-

Synthetic Analogue Development: The development of synthetic analogues of Toddacoumaquinone could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

References

- 1. Structure–Activity Analysis and Molecular Docking Studies of Coumarins from Toddalia asiatica as Multifunctional Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity Analysis and Molecular Docking Studies of Coumarins from Toddalia asiatica as Multifunctional Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Bioactivity Screening of Toddacoumaquinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toddacoumaquinone, a naturally occurring coumarin-naphthoquinone dimer isolated from the medicinal plant Toddalia asiatica (L.) Lam., represents a unique chemical scaffold with potential therapeutic applications. This technical guide provides a comprehensive overview of the preliminary bioactivity screening of Toddacoumaquinone, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows. Due to the limited volume of research specifically focused on Toddacoumaquinone, this guide also includes contextual data on the bioactivities of crude extracts from Toddalia asiatica and other isolated compounds to highlight the therapeutic potential of this chemical family.

Quantitative Bioactivity Data

The available quantitative data on the bioactivity of Toddacoumaquinone is currently limited. The following tables summarize the existing findings.

Table 1: Bioactivity of Toddacoumaquinone

| Bioactivity Assay | Test System | Result | Unit |

| Antiviral (HSV-1) | Viral Plaque Assay | 10 | µg/mL (EC50)[1] |

| Antiviral (HSV-2) | Viral Plaque Assay | 10 | µg/mL (EC50)[1] |

| Acetylcholinesterase (AChE)-induced Aβ Aggregation Inhibition | Thioflavin T-based fluorescence assay | 72 | µM (IC50) |

Table 2: Bioactivity of Other Compounds and Extracts from Toddalia asiatica

| Compound/Extract | Bioactivity Assay | Test System | Result | Unit |

| Chloroform extract of leaves | Cytotoxicity | HeLa cell line | 170.00 | µg/mL (CTC50)[2] |

| Methanolic extract of stem | Antioxidant (DPPH assay) | 49.29 | µg/mL (IC50)[3] | |

| Methanolic extract of root | Antioxidant (DPPH assay) | 41.45 | µg/mL (IC50)[4] | |

| Methanolic extract of root | Antioxidant (ABTS assay) | 8.34 | µg/mL (IC50)[4] | |

| Petroleum ether extract of root | Antibacterial (S. aureus) | Disc Diffusion | 250 | µ g/disc (MIC)[5] |

| Petroleum ether extract of root | Antibacterial (MRSA) | Disc Diffusion | 125 | µ g/disc (MIC)[5] |

| Ulopterol | Antibacterial/Antifungal | Disc Diffusion | Active | -[6] |

| Coumurrenol and Fluconazole | Antifungal (P. digitatum) | 125 | µg/mL (MIC)[7] | |

| 5,7-dimethoxy-6-(3'-hydroxy-3'-methylbutan-2-oxo) coumarin and Coumurrenol | Antibacterial (S. aureus) | 250 | µg/mL (MIC)[7] | |

| Nitidine chloride | T-cell proliferation inhibition | Human primary T cells | 0.4 | µM (IC50)[8] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antiviral Assay (Plaque Reduction Assay for HSV-1 and HSV-2)

This protocol is a standard method for evaluating the antiviral activity of a compound against herpes simplex viruses.[1][9]

-

Cell Culture: Vero cells (or another susceptible cell line) are seeded in 24-well plates and grown to confluence.

-

Virus Inoculation: The cell monolayers are infected with a known titer of HSV-1 or HSV-2 and incubated for 1-2 hours to allow for viral adsorption.

-

Compound Treatment: After incubation, the virus inoculum is removed, and the cells are washed. Medium containing various concentrations of Toddacoumaquinone is then added to the wells. A positive control (e.g., Acyclovir) and a negative control (vehicle) are included.

-

Overlay and Incubation: The cells are overlaid with a semi-solid medium (e.g., carboxymethyl cellulose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques. The plates are then incubated for 2-3 days.

-

Plaque Visualization and Counting: The overlay is removed, and the cell monolayers are fixed and stained (e.g., with crystal violet). The number of plaques in each well is counted.

-

Data Analysis: The percentage of plaque inhibition is calculated for each concentration of the compound relative to the virus control. The 50% effective concentration (EC50) is determined from the dose-response curve.

Acetylcholinesterase (AChE)-induced Aβ Aggregation Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease, which can be induced by acetylcholinesterase.[10][11][12]

-

Reagent Preparation: Prepare solutions of Aβ peptide, acetylcholinesterase, Thioflavin T (ThT), and the test compound (Toddacoumaquinone) in an appropriate buffer (e.g., phosphate buffer).

-

Assay Mixture: In a 96-well black plate, combine the Aβ peptide solution, AChE, and different concentrations of Toddacoumaquinone. A control group without the inhibitor is also prepared.

-

Incubation: The plate is incubated at 37°C for a specified period (e.g., 24 hours) to allow for Aβ aggregation.

-

Thioflavin T Addition: After incubation, ThT solution is added to each well. ThT is a fluorescent dye that binds to β-sheet-rich structures, such as Aβ fibrils.

-

Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths typically around 450 nm and 485 nm, respectively.

-

Data Analysis: The percentage of inhibition of Aβ aggregation is calculated for each concentration of Toddacoumaquinone compared to the control. The 50% inhibitory concentration (IC50) is determined from the dose-response curve.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for the preliminary bioactivity screening of a natural product like Toddacoumaquinone.

Caption: General workflow for the isolation and bioactivity screening of Toddacoumaquinone.

Potential Signaling Pathway: Topoisomerase II Inhibition

While not yet demonstrated for Toddacoumaquinone itself, other synthetic naphthoquinone-coumarin conjugates have been shown to act as catalytic inhibitors of human topoisomerase IIα.[13] This pathway is a critical target in cancer therapy.

Caption: Hypothetical inhibition of Topoisomerase IIα by a naphthoquinone-coumarin.

Conclusion and Future Directions

The preliminary bioactivity data for Toddacoumaquinone, although limited, suggests potential antiviral and neuroprotective activities. The broader bioactivity profile of extracts and other compounds from Toddalia asiatica indicates that Toddacoumaquinone warrants further investigation across a wider range of assays, including anticancer, anti-inflammatory, antioxidant, and antimicrobial screens. The unique coumarin-naphthoquinone structure of Toddacoumaquinone makes it a compelling candidate for further drug discovery and development efforts. Future research should focus on a more comprehensive in vitro screening of the pure compound, followed by mechanistic studies to elucidate its mode of action and exploration of its potential in vivo efficacy.

References

- 1. Synthesis of toddacoumaquinone, a coumarin-naphthoquinone dimer, and its antiviral activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. phytojournal.com [phytojournal.com]

- 4. researchgate.net [researchgate.net]

- 5. ANTIOXIDANTAND ANTIBACTERIALACTIVITY OF TODDALIA ASIATICA (LINN) LAM ROOT EXTRACTS | African Journal of Traditional, Complementary and Alternative Medicines [journals.athmsi.org]

- 6. Antimicrobial activity of Ulopterol isolated from Toddalia asiatica (L.) Lam.: a traditional medicinal plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journalirjpac.com [journalirjpac.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Antiviral therapy of HSV-1 and -2 - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. nanobioletters.com [nanobioletters.com]

- 11. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Synthesis and biological evaluation of naphthoquinone-coumarin conjugates as topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Toddacoumaquinone Core: A Technical Guide to the Coumarin-Naphthoquinone Linkage

For Researchers, Scientists, and Drug Development Professionals

Toddacoumaquinone, a naturally occurring compound isolated from Toddalia asiatica, presents a fascinating molecular architecture characterized by the fusion of a coumarin and a naphthoquinone moiety. This unique structural linkage is a key determinant of its biological activities, which span antiviral and potential neuroprotective properties. This technical guide provides a comprehensive overview of the coumarin-naphthoquinone core of Toddacoumaquinone, detailing its synthesis, spectroscopic characterization, and known biological activities, with a focus on quantitative data and experimental methodologies.

Chemical Structure and the Coumarin-Naphthoquinone Linkage

Toddacoumaquinone is classified as a naphthoquinone, featuring a benzene ring fused to a quinone system.[1] The core of its structure is the direct linkage between the C8 position of a 5,7-dimethoxycoumarin scaffold and a modified naphthoquinone ring system. This linkage is forged through a Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings.

Below is a 2D representation of the Toddacoumaquinone structure, highlighting the coumarin and naphthoquinone components.

Caption: 2D representation of the Toddacoumaquinone structure.

Synthesis of Toddacoumaquinone

The synthesis of Toddacoumaquinone is achieved through a key Diels-Alder cycloaddition reaction.[2] This involves the reaction of a coumarin-containing diene with a dienophile, 2-methoxy-1,4-benzoquinone.

Experimental Protocol: Synthesis of Toddacoumaquinone

The following protocol is a plausible synthetic route based on analogous reactions.

Step 1: Synthesis of 5,7-Dimethoxycoumarin

A common method for the synthesis of 5,7-dimethoxycoumarin is the Pechmann condensation.

-

Reactants: 2-hydroxy-4,6-dimethoxybenzaldehyde and diethyl carbonate.

-

Reagents: Sodium hydride (NaH), Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve 2-hydroxy-4,6-dimethoxybenzaldehyde in dimethyl carbonate and add sodium hydride.

-

Reflux the mixture at 135°C for 30 minutes.

-

Filter the reaction mixture and dissolve the resulting solid in water.

-

Adjust the pH to 5-6 with 2M HCl to precipitate the product.

-

Collect the precipitate by filtration, dissolve in ethyl acetate, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield 5,7-dimethoxycoumarin.[3]

-

Step 2: Formylation of 5,7-Dimethoxycoumarin to 8-formyl-5,7-dimethoxycoumarin

The Duff reaction is a suitable method for the formylation of the coumarin at the C8 position.

-

Reactants: 5,7-dimethoxycoumarin.

-

Reagents: Hexamethylenetetramine, trifluoroacetic acid.

-

Procedure:

-

Treat 5,7-dimethoxycoumarin with hexamethylenetetramine in trifluoroacetic acid.

-

Heat the reaction mixture to facilitate the formylation.

-

Work-up the reaction mixture to isolate 8-formyl-5,7-dimethoxycoumarin.

-

Step 3: Synthesis of the Diene: 8-(1-acetoxy-3-methyl-1,3-butadienyl)-5,7-dimethoxycoumarin

This diene can be synthesized from the corresponding aldehyde via a multi-step process. A plausible route is analogous to the synthesis of similar dienes.

-

Reactants: 8-formyl-5,7-dimethoxycoumarin.

-

Reagents: Acetic anhydride, potassium acetate, followed by subsequent reactions to form the butadiene moiety.

-

Procedure:

-

The formyl group is converted to an extended diene system. A Wittig-type reaction or aldol condensation followed by elimination and acetylation could be employed.

-

Step 4: Diels-Alder Reaction to form Toddacoumaquinone

-

Reactants: 8-(1-acetoxy-3-methyl-1,3-butadienyl)-5,7-dimethoxycoumarin and 2-methoxy-1,4-benzoquinone.

-

Procedure:

-

Dissolve the diene and dienophile in a suitable solvent (e.g., toluene or xylene).

-

Heat the reaction mixture to the reflux temperature of the solvent.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and purify the product by column chromatography on silica gel.

-

The following diagram illustrates the synthetic workflow:

Caption: Synthetic workflow for Toddacoumaquinone.

Spectroscopic Data

Expected 1H and 13C NMR Data:

The 1H NMR spectrum would be expected to show signals corresponding to the aromatic protons of both the coumarin and naphthoquinone rings, methoxy groups on the coumarin ring, and protons of the fused ring system formed during the Diels-Alder reaction. The 13C NMR spectrum would display characteristic signals for the carbonyl carbons of the coumarin lactone and the naphthoquinone moiety, as well as signals for the aromatic and aliphatic carbons.

| 1H NMR (Predicted) | 13C NMR (Predicted) |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| Aromatic Protons (Coumarin & Naphthoquinone): 6.0 - 8.5 | Carbonyl (Lactone & Quinone): 160 - 185 |

| Methoxy Protons: 3.8 - 4.0 | Aromatic & Olefinic Carbons: 100 - 160 |

| Aliphatic/Alicyclic Protons: 1.5 - 4.0 | Methoxy Carbons: 55 - 60 |

| Aliphatic Carbons: 20 - 50 | |

| *Predicted chemical shift ranges based on analogous structures. |

Infrared (IR) Spectroscopy:

The IR spectrum of Toddacoumaquinone is expected to show characteristic absorption bands for the following functional groups:

| Functional Group | Expected Wavenumber (cm-1) |

| C=O (Lactone) | ~1720-1740 |

| C=O (Quinone) | ~1650-1680 |

| C=C (Aromatic) | ~1450-1600 |

| C-O (Ether) | ~1000-1300 |

Mass Spectrometry (MS):

The mass spectrum would provide the molecular weight of Toddacoumaquinone and fragmentation patterns that can help confirm its structure.

Biological Activities of Toddacoumaquinone

Toddacoumaquinone has been investigated for several biological activities, primarily focusing on its antiviral and neuroprotective potential.

Antiviral Activity

Toddacoumaquinone has demonstrated weak antiviral activity against Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2).

| Virus | Activity | EC50 | Reference |

| HSV-1 | Weak | 10 µg/mL | [2] |

| HSV-2 | Weak | 10 µg/mL | [2] |

Experimental Protocol: Antiviral Plaque Reduction Assay

-

Cell Culture: Vero cells are seeded in 24-well plates and grown to confluence.

-

Virus Infection: The cell monolayers are infected with a known titer of HSV-1 or HSV-2.

-

Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of Toddacoumaquinone.

-

Incubation: The plates are incubated for 48-72 hours to allow for plaque formation.

-

Plaque Staining and Counting: The cell monolayers are fixed and stained with crystal violet, and the number of plaques in each well is counted.

-

EC50 Determination: The 50% effective concentration (EC50) is calculated as the concentration of Toddacoumaquinone that reduces the number of viral plaques by 50% compared to the untreated virus control.

Acetylcholinesterase (AChE) Inhibition

Coumarin derivatives are known to exhibit acetylcholinesterase inhibitory activity, a key target in the management of Alzheimer's disease. While specific IC50 values for Toddacoumaquinone are not yet widely reported, its structural similarity to other AChE-inhibiting coumarins suggests it may possess this activity.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Reagents: Acetylcholinesterase (AChE) enzyme, acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen, and a buffer solution (e.g., phosphate buffer, pH 8.0).

-

Assay Procedure:

-

A solution of AChE, DTNB, and the test compound (Toddacoumaquinone at various concentrations) is pre-incubated.

-

The reaction is initiated by the addition of the substrate, ATCI.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate.

-

The rate of color formation is measured spectrophotometrically at 412 nm.

-

-

IC50 Calculation: The 50% inhibitory concentration (IC50) is determined as the concentration of Toddacoumaquinone that causes a 50% reduction in the activity of the AChE enzyme.

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by Toddacoumaquinone are not yet fully elucidated. However, based on the activities of related coumarin and naphthoquinone compounds, several potential mechanisms can be hypothesized. For instance, many quinone-containing compounds are known to interact with the NF-κB signaling pathway, a key regulator of inflammation. Thymoquinone, another natural quinone, has been shown to suppress NF-κB activation. Further research is needed to determine if Toddacoumaquinone shares this mechanism.

The following diagram illustrates a hypothetical signaling pathway that could be influenced by Toddacoumaquinone, based on the known actions of similar compounds.

Caption: Hypothetical NF-κB signaling pathway potentially targeted by Toddacoumaquinone.

Conclusion

Toddacoumaquinone represents a promising natural product scaffold for drug discovery, owing to its unique coumarin-naphthoquinone linkage. While its synthesis has been achieved, further optimization and detailed characterization are warranted. The initial biological data suggests potential for development as an antiviral or neuroprotective agent, though more extensive quantitative studies and elucidation of its precise mechanism of action are crucial next steps for the research community. This technical guide provides a foundational understanding of this intriguing molecule, intended to spur further investigation into its therapeutic potential.

References

Natural abundance and yield of Toddacoumaquinone from plant sources

An In-depth Technical Guide on Toddacoumaquinone from Plant Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toddacoumaquinone, a unique coumarin-naphthoquinone dimer, is a natural product isolated from the plant Toddalia asiatica (L.) Lam., a member of the Rutaceae family. This plant, particularly its root bark, has a rich history in traditional medicine.[1][2] This technical guide provides a comprehensive overview of the current knowledge on the natural abundance and yield of Toddacoumaquinone, alongside detailed experimental protocols for its extraction and isolation. While specific quantitative yield data for Toddacoumaquinone remains elusive in the current body of scientific literature, this guide consolidates available phytochemical data to provide context for its presence within its natural source. Furthermore, this document addresses the current gap in knowledge regarding the specific signaling pathways modulated by Toddacoumaquinone.

Natural Abundance of Toddacoumaquinone and Other Phytochemicals in Toddalia asiatica

Toddalia asiatica is a plant rich in a diverse array of secondary metabolites, with coumarins and alkaloids being the most prominent classes of compounds isolated.[1][3] To date, over 165 different compounds have been identified from this plant species.[1] While Toddacoumaquinone has been successfully isolated from the root bark, specific quantitative data regarding its percentage yield from the raw plant material is not well-documented in the available scientific literature.

The following table summarizes the major classes of phytochemicals found in Toddalia asiatica, providing an understanding of the chemical environment in which Toddacoumaquinone naturally occurs.

| Phytochemical Class | Examples of Isolated Compounds from Toddalia asiatica | Plant Part(s) | Reference(s) |

| Coumarins | Toddaculin, Isopimpinellin, Phellopterin, Toddalolactone, Aculeatin | Root Bark, Stems | [1][3] |

| Alkaloids | Chelerythrine, Nitidine, Skimmianine, Decarine | Root Bark, Stems | [1] |

| Terpenoids | 2α,3α,19α-trihydroxy-urs-12-en-28-oic acid | Not specified | |

| Flavonoids | Hesperidin | Not specified | [4] |

| Phenolic Acids | Not specified | Not specified | [1] |

Note: The absence of a specific yield for Toddacoumaquinone in published literature highlights an area for future quantitative phytochemical research.

Experimental Protocols: Extraction and Isolation of Toddacoumaquinone

The following protocol is a generalized procedure for the extraction and isolation of coumarins, including Toddacoumaquinone, from the root bark of Toddalia asiatica. This protocol is compiled from various methodologies reported for the isolation of coumarins from this plant.[1]

Plant Material Collection and Preparation

-

Collection: The root bark of Toddalia asiatica is collected.

-

Drying: The collected root bark is air-dried in the shade to prevent the degradation of phytochemicals by direct sunlight.

-

Grinding: The dried root bark is ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

-

Solvent Extraction: The powdered root bark is subjected to sequential extraction with solvents of increasing polarity. A common sequence is n-hexane, followed by ethyl acetate, and finally methanol. This process is typically performed using a Soxhlet apparatus or through maceration with agitation.

-

Concentration: The resulting extracts are concentrated under reduced pressure using a rotary evaporator to obtain crude extracts of each solvent fraction.

Isolation by Column Chromatography

-

Column Preparation: A silica gel (60-120 mesh) column is prepared using a suitable non-polar solvent (e.g., n-hexane).

-

Loading: The crude ethyl acetate extract, which is likely to contain Toddacoumaquinone, is adsorbed onto a small amount of silica gel and loaded onto the prepared column.

-

Elution: The column is eluted with a gradient of solvents, starting with n-hexane and gradually increasing the polarity by adding ethyl acetate. For example, a gradient of n-hexane:ethyl acetate from 100:0 to 0:100 can be used.

-

Fraction Collection: Fractions are collected at regular intervals and monitored by Thin Layer Chromatography (TLC) for the presence of coumarins.

Purification by Preparative TLC or HPLC

-

Fraction Pooling: Fractions showing similar TLC profiles are pooled together.

-

Further Purification: The pooled fractions containing the compound of interest are further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure Toddacoumaquinone.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the extraction and isolation of Toddacoumaquinone from Toddalia asiatica root bark.

Signaling Pathways

Currently, there is a significant lack of information in the scientific literature regarding the specific signaling pathways directly modulated by Toddacoumaquinone. While other coumarins isolated from Toddalia asiatica, such as aculeatin and toddaculin, have been shown to exhibit anti-inflammatory effects by inhibiting the expression of inflammatory mediators and suppressing the phosphorylation of p38 and ERK1/2 in the MAPK signaling pathway, similar studies on Toddacoumaquinone have not been reported.

The diagram below illustrates a generalized Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is a known target for other coumarins. It is important to note that this is a representative pathway and has not been specifically validated for Toddacoumaquinone.

Conclusion and Future Directions

Toddacoumaquinone remains a compound of interest due to its unique chemical structure. However, to fully realize its potential for drug development, further research is critically needed. Future studies should focus on:

-

Quantitative Analysis: Developing and validating analytical methods, such as HPLC or UPLC-MS/MS, to accurately quantify the natural abundance and yield of Toddacoumaquinone in Toddalia asiatica.

-

Pharmacological Screening: Investigating the biological activities of pure Toddacoumaquinone to identify its therapeutic potential.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by Toddacoumaquinone to understand its mechanism of action.

This technical guide serves as a foundational resource for researchers and scientists, summarizing the current state of knowledge and highlighting the key areas where further investigation is required to unlock the full potential of Toddacoumaquinone.

References

- 1. A systematic review on traditional medicine Toddalia asiatica (L.) Lam.: Chemistry and medicinal potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toddalia asiatica L. - A Rich Source of Phytoconstituents with Potential Pharmacological Actions, an Appropriate Plant for Recent Global Arena - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. phytojournal.com [phytojournal.com]

- 4. researchgate.net [researchgate.net]

Unveiling Toddacoumaquinone: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toddacoumaquinone, a unique coumarin-naphthoquinone dimer first isolated from the medicinal plant Toddalia asiatica, has garnered scientific interest for its potential therapeutic applications. This technical guide provides an in-depth exploration of the historical context of Toddacoumaquinone research, detailing its discovery, synthesis, and biological evaluation. The document summarizes key quantitative data, outlines experimental methodologies for pivotal studies, and presents visual representations of relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of this intriguing natural product.

Introduction